An In-Depth Technical Guide to 3-Amino-4-nitrophenol
An In-Depth Technical Guide to 3-Amino-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-4-nitrophenol (CAS Number: 16292-90-3), a key organic intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical properties, synthesis protocols, primary applications, and essential safety information, presented in a format tailored for technical professionals.
Chemical and Physical Properties
3-Amino-4-nitrophenol, also known as 5-hydroxy-2-nitroaniline, is a yellow crystalline powder.[1] Its molecular structure, featuring both an amino and a nitro group on a phenol ring, makes it a versatile precursor in various synthetic pathways.[1]
| Property | Value | Reference |
| CAS Number | 16292-90-3 | [2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [2][4] |
| Molecular Weight | 154.12 g/mol | [2][4] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 150-154°C | [1] |
| Solubility | Soluble in water, methanol, ethanol, and acetone | [1] |
| LogP | 0.41 | [1] |
| IUPAC Name | 3-amino-4-nitrophenol | [2] |
Synthesis of 3-Amino-4-nitrophenol
A common laboratory-scale synthesis of 3-Amino-4-nitrophenol involves a multi-step process starting from p-aminophenol.[5][6] The general workflow includes acetylation, nitration, and subsequent hydrolysis.
Experimental Protocol: Synthesis from p-Aminophenol [5][6]
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Acetylation: p-Aminophenol is reacted with acetic anhydride in the presence of glacial acetic acid. The mixture is heated to reflux (approximately 128°C) for about 2 hours. This step protects the amino group for the subsequent nitration.
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Nitration: After cooling the reaction mixture to 25°C, fuming nitric acid is added dropwise while maintaining the temperature. The mixture is stirred for approximately 1.5 hours, resulting in the precipitation of yellow crystals of the nitrated intermediate.
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Hydrolysis: The isolated intermediate is then hydrolyzed using a solution of sodium hydroxide in ethanol. The mixture is heated to 60°C to remove the acetyl group and yield 3-Amino-4-nitrophenol. The product is then precipitated by adjusting the pH with hydrochloric acid.
Applications in Research and Drug Development
3-Amino-4-nitrophenol serves as a crucial building block in the synthesis of various high-value organic compounds.
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Pharmaceutical Intermediate: It is utilized in the synthesis of benzimidazole-based Factor Xa inhibitors, which are important anticoagulants.[1] The compound is a key precursor for creating more complex heterocyclic structures that form the core of these therapeutic agents. It is also used as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs), including antimicrobials and anti-inflammatory drugs.[7]
-
Dye and Pigment Industry: A primary application of this compound is in the formulation of hair dyes, where it is used to produce a range of red and bordeaux shades in both non-oxidative and oxidative hair dye products.[1]
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Analytical Chemistry: It has been employed as a matrix in visible matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, demonstrating its utility in analytical techniques.[1]
-
Materials Science: The electronic properties of 3-Amino-4-nitrophenol make it a precursor for novel organic nonlinear optical (NLO) materials, which have potential applications in photonics and optoelectronics.[8]
Safety and Handling
3-Amino-4-nitrophenol is a hazardous substance and requires careful handling in a laboratory setting. It is classified as harmful and an irritant.[2]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust and contact with skin and eyes.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[9] Keep away from strong oxidizing agents.[9]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[9] For skin contact, wash off immediately with soap and plenty of water.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse mouth with water and seek immediate medical attention.[9][11]
Conclusion
3-Amino-4-nitrophenol is a valuable and versatile chemical intermediate with established applications in pharmaceuticals, dyes, and analytical sciences. Its synthesis is well-documented, though it requires careful handling due to its hazardous nature. For researchers and professionals in drug development, a thorough understanding of its properties and reactivity is essential for leveraging its potential in the creation of novel compounds and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Amino-4-nitrophenol | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-nitrophenol | 16292-90-3 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Amino-4-nitrophenol|High-Purity NLO Material [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
